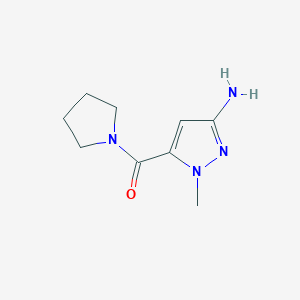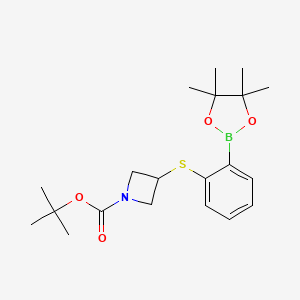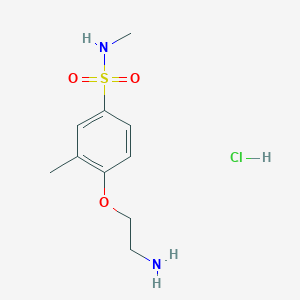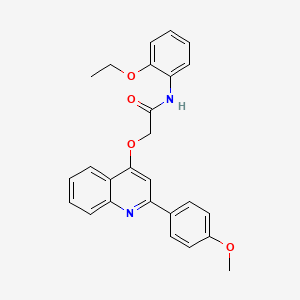
tert-Butyl 4-(piperidin-4-yl)azepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Researchers have focused on synthesizing various derivatives of tert-Butyl 4-(piperidin-4-yl)azepane-1-carboxylate and analyzing their molecular structures. For instance, Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, via intramolecular lactonization, revealing its structure through X-ray diffraction analysis (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014). This work provides insights into the molecular architecture of similar compounds, highlighting the importance of structural analysis in understanding the chemical properties and potential applications of these molecules.
Pharmaceutical Intermediate Synthesis
Several studies have described the synthesis of this compound derivatives as key intermediates for pharmaceutical compounds. Wang et al. (2015) outlined the synthesis of a key intermediate of Vandetanib, showcasing the compound's relevance in drug development (Wang, Wang, Tang, & Xu, 2015). Similarly, Kong et al. (2016) synthesized an intermediate crucial for the production of biologically active compounds like crizotinib, further emphasizing the role of this compound derivatives in the synthesis of therapeutic agents (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Enabling Novel Synthetic Pathways
Research also focuses on exploiting this compound derivatives to enable novel synthetic pathways. For example, Marin et al. (2004) demonstrated the use of tert-Butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates for synthesizing enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, providing a new route for the synthesis of these compounds (Marin, Didierjean, Aubry, Casimir, Briand, & Guichard, 2004). This highlights the versatility of this compound derivatives in facilitating the synthesis of a wide range of chemical entities.
Exploring Chemical Space with Novel Compounds
Furthermore, Meyers et al. (2009) explored the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound offering a novel entry point into chemical spaces complementary to piperidine ring systems, showcasing the potential of these derivatives in discovering new biological targets (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).
Safety and Hazards
“tert-Butyl 4-(piperidin-4-yl)azepane-1-carboxylate” is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
tert-butyl 4-piperidin-4-ylazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-11-4-5-13(8-12-18)14-6-9-17-10-7-14/h13-14,17H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOUDVIGJAKDNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)C2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2885715.png)

![Methyl 2-(allylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2885718.png)





![7-[(2,6-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2885728.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)pyrazine-2-carboxamide](/img/structure/B2885729.png)
![2-[1-(4-Chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2885731.png)

![5,7-dimethyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2885735.png)